tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride
Description
tert-Butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is a chiral piperidine derivative featuring a tert-butyl carbamate protective group and a hydrochloride salt. This compound is structurally characterized by a six-membered piperidine ring with an S-configuration at the 3-position, a methyl group on the nitrogen, and a Boc (tert-butoxycarbonyl) group. The hydrochloride salt enhances its solubility, making it suitable for synthetic applications in drug discovery .
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
CBRRGUNRAMGNLO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(3S)-piperidin-3-yl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of amino groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal choice for multi-step synthesis .
Medicine: In medicinal chemistry, it is used in the development of drug candidates. The piperidinyl moiety is a common structural motif in many drugs, and the carbamate group provides a means to modify the pharmacokinetic properties of these molecules .
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its versatility and reactivity make it a valuable tool in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions . The piperidinyl moiety can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Analysis
Ring Size and Conformational Flexibility
- Piperidine (6-membered ring) : The target compound’s piperidine ring offers moderate flexibility, reducing steric strain compared to smaller rings. This balances stability and reactivity, making it a common scaffold in drug design .
- Azetidine (4-membered ring) : The azetidine derivative introduces significant ring strain, which may increase reactivity but reduce metabolic stability. The 2S,3S-methyl substituent adds steric hindrance, influencing interaction with biological targets .
Stereochemical Variations
- The S-configuration in the target compound contrasts with the R-configuration in tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate (CAS: 860169-74-0). This stereochemical difference can drastically alter enantioselective interactions, such as binding to proteases or receptors .
Functional Group Modifications
- Hydrochloride Salt : Present in the target compound and azetidine/pyrrolidine analogs, this improves aqueous solubility, facilitating use in biological assays .
- Phenyl and Carboxylic Acid Groups: The (3S,4R)-piperidine derivative (CAS: 652971-20-5) incorporates hydrophobic (phenyl) and ionizable (carboxylic acid) groups, broadening its applicability in targeting polar and non-polar binding pockets .
Biological Activity
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is a carbamate compound with significant potential in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications in drug development.
- Molecular Formula : C₁₁H₂₂N₂O₂·HCl
- Molecular Weight : 214.305 g/mol
- LogP : 1.9341
- Polar Surface Area (PSA) : 41.57 Ų
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can undergo hydrolysis to release an active amine, which interacts with biological targets, enhancing its pharmacological effects .
Enzyme Inhibition
Research indicates that this compound is effective in studying enzyme inhibition. It has been utilized in various assays to evaluate its capacity to inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications.
Protein-Ligand Interactions
The compound has shown promise in protein-ligand interaction studies, making it a valuable tool in drug discovery processes. Its ability to selectively bind to target proteins enhances its utility in developing novel therapeutics .
Potential Therapeutic Applications
- Drug Development : Investigated as a prodrug or protecting group for amines, facilitating the synthesis of more complex pharmaceutical compounds.
- Immune Modulation : Potential applications in modulating immune responses through interactions with toll-like receptors (TLRs), particularly TLR7/8, indicating its role in treating autoimmune diseases and infections .
Study on Enzyme Inhibition
In a study examining the inhibition of specific enzymes, this compound demonstrated significant inhibitory effects on serine proteases. The IC50 values indicated a strong affinity for the target enzyme, suggesting its potential as a lead compound for drug development aimed at conditions like inflammation and cancer.
Interaction with TLRs
Another study highlighted the compound's interaction with TLRs, showing that it can modulate immune responses effectively. The results indicated that this compound could serve as a therapeutic agent in managing diseases characterized by overactive immune responses .
Comparative Analysis with Related Compounds
The following table summarizes the key features and biological activities of this compound compared to similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Carbamate | Enzyme inhibition; TLR modulation |
| tert-butyl N-piperidin-3-ylcarbamate | Carbamate | Moderate enzyme inhibition |
| tert-butyl N-(3R,5S)-5-methylpiperidin-3-ylcarbamate | Carbamate | Reduced activity against TLRs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
